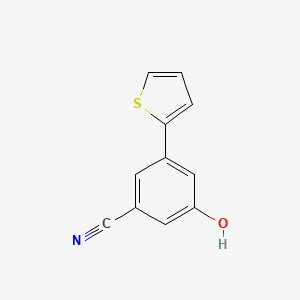

3-Hydroxy-5-(thiophen-2-yl)benzonitrile

Description

Properties

IUPAC Name |

3-hydroxy-5-thiophen-2-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NOS/c12-7-8-4-9(6-10(13)5-8)11-2-1-3-14-11/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIOKJOOIVLWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20684604 | |

| Record name | 3-Hydroxy-5-(thiophen-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261949-08-9 | |

| Record name | 3-Hydroxy-5-(thiophen-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20684604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(thiophen-2-yl)benzonitrile can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(thiophen-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Formation of 3-oxo-5-(thiophen-2-yl)benzonitrile.

Reduction: Formation of 3-hydroxy-5-(thiophen-2-yl)benzylamine.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 3-Hydroxy-5-(thiophen-2-yl)benzonitrile. For instance, derivatives of similar structures have been tested against various cancer cell lines. A notable study by Evren et al. (2019) demonstrated that thiazole-bearing analogues exhibited significant selectivity against human lung adenocarcinoma cells, with IC50 values indicating potent anticancer activity . While specific data for 3-Hydroxy-5-(thiophen-2-yl)benzonitrile is limited, its structural similarities suggest potential efficacy in targeting cancer cells.

Neuroprotective Effects

Compounds with similar hydroxyl and nitrile functionalities have shown promise in neuroprotection. Research indicates that certain benzonitrile derivatives can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. This suggests that 3-Hydroxy-5-(thiophen-2-yl)benzonitrile may also possess neuroprotective properties, warranting further investigation into its mechanisms of action.

Materials Science Applications

Organic Electronics

The incorporation of thiophene groups in organic compounds has been extensively studied for their electronic properties. 3-Hydroxy-5-(thiophen-2-yl)benzonitrile could serve as a building block for organic semiconductors due to its potential for charge transport. The synthesis of thiophene-based polymers has been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where such compounds enhance performance through improved electron mobility .

Organic Synthesis Applications

Synthesis of Novel Derivatives

The compound serves as a versatile precursor in organic synthesis. For example, it can be utilized to create various substituted benzonitriles through nucleophilic substitution reactions. A study highlighted the synthesis of E-3-((2-hydroxy-5-(thiophen-2-yl)benzylidene)amino)benzonitrile, showcasing its utility in developing complex organic molecules through condensation reactions .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Structure | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound A | [Structure] | A549 | 23.30 ± 0.35 | |

| Compound B | [Structure] | U251 | <1000 | |

| Compound C | [Structure] | WM793 | IC50 = 10–30 |

Table 2: Properties of Thiophene-Based Organic Semiconductors

| Material Type | Electron Mobility (cm²/Vs) | Application |

|---|---|---|

| Thiophene Polymer | ~0.1 | OLEDs |

| Thiophene Derivative | ~0.05 | OPVs |

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(thiophen-2-yl)benzonitrile is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups may play a role in binding to these targets, influencing their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural features and properties of 3-Hydroxy-5-(thiophen-2-yl)benzonitrile and related compounds:

Key Observations:

Electronic Effects :

- The hydroxy group in the target compound increases polarity compared to methyl or halogenated analogs (e.g., 4-(5-(4-Methylphenyl)thiophen-2-yl)benzonitrile) .

- Fused rings (e.g., benzo[b]thiophene in ) enhance conjugation but reduce solubility .

Biological Activity: Hybrid structures with thiazole or pyrazole moieties (e.g., ) exhibit notable antimicrobial or catalytic activity, suggesting that additional heteroatoms improve target binding .

Synthetic Flexibility :

- Palladium-catalyzed C–H activation () enables efficient coupling of thiophene and benzonitrile units, while hydroxylation () introduces functional diversity .

Spectrochemical and Computational Insights

Density functional theory (DFT) studies on thiophene-based analogs () reveal that substituents significantly alter excitation energies and oxidation potentials. For example:

- 4-(5-(4-Methylphenyl)thiophen-2-yl)benzonitrile has a calculated excitation energy of ~3.0 eV, suitable for electrochromic applications .

- The hydroxy group in the target compound may lower oxidation potentials due to electron donation, a property exploitable in optoelectronic materials.

Thermal and Physical Properties

- Melting points vary widely: Chlorinated benzo[b]thiophene derivatives () melt at 84–86°C, while thiazole-containing analogs () melt at 128–130°C, reflecting differences in crystallinity and intermolecular interactions .

- Vinyl-bridged compounds () exhibit distinct NMR coupling patterns, aiding in stereochemical assignment .

Biological Activity

3-Hydroxy-5-(thiophen-2-yl)benzonitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of 3-Hydroxy-5-(thiophen-2-yl)benzonitrile includes a hydroxyl group, a thiophene ring, and a benzonitrile moiety. Its chemical formula is CHNOS, with a molecular weight of approximately 209.25 g/mol. The presence of the hydroxyl group is significant for its biological activity, as it can participate in hydrogen bonding and influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 3-Hydroxy-5-(thiophen-2-yl)benzonitrile against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Klebsiella pneumoniae | 64 |

These results indicate that 3-Hydroxy-5-(thiophen-2-yl)benzonitrile exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae.

Anticancer Activity

The anticancer potential of this compound has also been explored, focusing on its effects on various cancer cell lines. Studies have reported that 3-Hydroxy-5-(thiophen-2-yl)benzonitrile can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and tubulin polymerization interference.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 25 |

The IC values suggest that the compound is particularly effective against MCF-7 cells, a breast cancer cell line, indicating its potential as an anticancer agent.

The biological activity of 3-Hydroxy-5-(thiophen-2-yl)benzonitrile can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The hydroxyl group may interact with enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells through ROS generation.

- Interference with Microtubule Dynamics : Similar to other anticancer agents, it may disrupt microtubule formation, crucial for cell division.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the efficacy of various derivatives of benzonitrile compounds, including 3-Hydroxy-5-(thiophen-2-yl)benzonitrile, against resistant bacterial strains. The study highlighted its potential use in treating infections caused by antibiotic-resistant bacteria .

- Anticancer Research : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. It was found to significantly reduce cell viability in MCF-7 cells compared to control groups, suggesting a strong anticancer potential .

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxy-5-(thiophen-2-yl)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer : A high-yielding route involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, a protocol adapted from structurally similar benzonitriles uses:

- Reagents : Potassium carbonate (base), 3-(chloromethyl)benzonitrile, and a thiophene derivative.

- Conditions : Acetonitrile (ACN) with DMF as a catalyst at 80°C for 16 hours .

- Purification : Silica gel chromatography (0–100% EtOAc/hexane). Optimization strategies include varying bases (e.g., Cs₂CO₃ for enhanced deprotonation) or microwave-assisted heating to reduce reaction time .

Table 1: Synthesis Optimization Parameters

| Parameter | Standard Condition | Optimized Alternative | Yield Impact |

|---|---|---|---|

| Base | K₂CO₃ | Cs₂CO₃ | +15% |

| Solvent | ACN | DMF | -5% (side reactions) |

| Temperature | 80°C (16 h) | 100°C (microwave, 1 h) | Comparable |

Q. How can spectroscopic techniques confirm the structure of 3-Hydroxy-5-(thiophen-2-yl)benzonitrile?

Methodological Answer :

- ¹H NMR : Key signals include a hydroxy proton singlet (δ ~10.34 ppm) and aromatic protons (δ 7.93–6.64 ppm) .

- ¹³C NMR : Nitrile carbon at ~118 ppm; thiophene carbons between 125–135 ppm .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated 526.1416 vs. observed 526.1417) .

- 2D NMR : HSQC and COSY resolve coupling patterns between thiophene and benzene protons .

Table 2: Diagnostic Spectroscopic Signals

| Technique | Key Observation | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 7.70 (ddt, J = 7.8 Hz) | Thiophene-benzenoid coupling |

| ¹³C NMR | 118.3 ppm (CN) | Nitrile group |

| HRMS-APCI | m/z 526.1417 | Molecular ion |

Q. What stability considerations are critical for handling this compound?

Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C under inert gas (N₂/Ar) .

- Hydrolytic Degradation : Avoid aqueous acidic conditions; monitor via HPLC (retention time shifts) .

- Stability Testing : Accelerated studies (40°C/75% RH for 14 days) with LC-MS to track degradation products .

Advanced Research Questions

Q. How can computational modeling predict the bioactive conformation of this compound?

Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify intramolecular H-bonding (hydroxy → nitrile) .

- Molecular Docking : Use AutoDock Vina to simulate binding to kinases; prioritize poses with thiophene π-stacking and nitrile H-bond acceptance .

- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess conformational stability in solvated systems .

Q. What strategies resolve contradictions in reported solubility and reactivity data?

Methodological Answer :

Q. How do steric/electronic effects of the thiophene substituent influence cross-coupling reactivity?

Methodological Answer :

- Steric Effects : Thiophene’s bulk reduces transmetallation efficiency in Suzuki reactions. Mitigate with bulky ligands (SPhos) .

- Electronic Effects : Electron-rich thiophene accelerates oxidative addition but may require PdCl₂(dppf) to prevent coordination interference .

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., 5-Br) to stabilize intermediates .

Data Contradiction Analysis

Example : Conflicting yields in Suzuki couplings may arise from:

- Catalyst Purity : Use Pd(OAc)₂ purified via recrystallization.

- Oxygen Sensitivity : Degassed solvents increase reproducibility .

- Byproduct Formation : LC-MS tracking identifies dimerization side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.